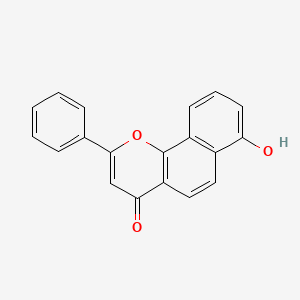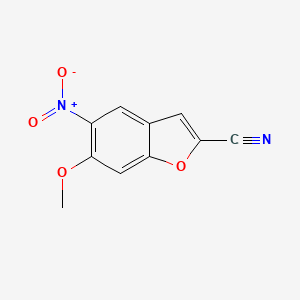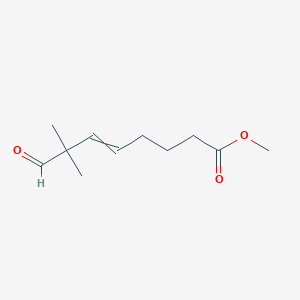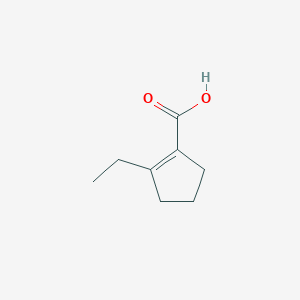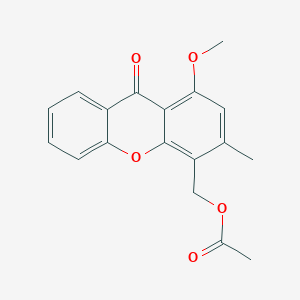![molecular formula C23H30N2O B14403480 2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one CAS No. 87212-94-0](/img/structure/B14403480.png)
2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one is a complex organic compound characterized by its unique structure, which includes a five-membered cyclopentanone ring and two dimethylamino groups attached to hepta-trienylidene chains. This compound is known for its vibrant color and is often used in various scientific research applications due to its interesting chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one typically involves the condensation of cyclopentanone with dimethylamino-substituted hepta-trienylidene precursors. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the double bonds and the cyclopentanone ring. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one has a wide range of scientific research applications:
Chemistry: Used as a dye or pigment in various chemical reactions and processes.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one involves its interaction with molecular targets through its double bonds and dimethylamino groups. These interactions can lead to various biochemical effects, including changes in cellular signaling pathways and enzyme activities. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis[7-(methylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one
- 2,5-Bis[7-(ethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one
Uniqueness
2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one is unique due to its specific substitution pattern with dimethylamino groups, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
87212-94-0 |
|---|---|
Molekularformel |
C23H30N2O |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
2,5-bis[7-(dimethylamino)hepta-2,4,6-trienylidene]cyclopentan-1-one |
InChI |
InChI=1S/C23H30N2O/c1-24(2)19-13-9-5-7-11-15-21-17-18-22(23(21)26)16-12-8-6-10-14-20-25(3)4/h5-16,19-20H,17-18H2,1-4H3 |
InChI-Schlüssel |
XQFKIHUFNGIUSD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC=CC=CC=C1CCC(=CC=CC=CC=CN(C)C)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


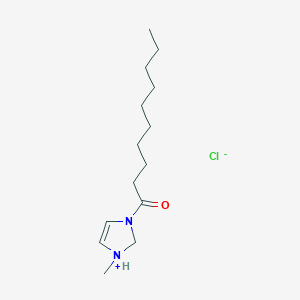
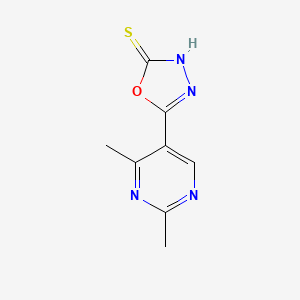
![3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14403403.png)
![{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid](/img/structure/B14403406.png)
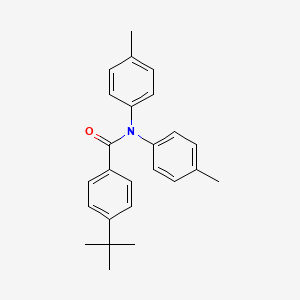
![1-[(Chloromethyl)sulfanyl]hexadecane](/img/structure/B14403418.png)
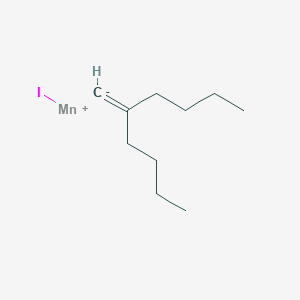
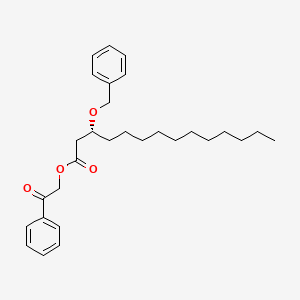
![N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide](/img/structure/B14403439.png)
